![molecular formula C16H12ClN5O3S B3532982 4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID](/img/structure/B3532982.png)
4-CHLORO-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Overview
Description
4-Chloro-2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that features a chlorinated benzoic acid core with a phenyl-substituted tetraazole and a sulfanyl-acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Sulfanyl Group Introduction: The sulfanyl group is added using thiol reagents in the presence of catalysts.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final coupling step involves the reaction of the synthesized intermediate with 4-chloro-2-aminobenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorinated benzoic acid core can undergo nucleophilic substitution reactions, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminobenzoic acid: Shares the chlorinated benzoic acid core but lacks the tetraazole and sulfanyl-acetyl groups.
1-Phenyl-1H-1,2,3,4-tetraazole: Contains the tetraazole ring but lacks the benzoic acid and sulfanyl-acetyl groups.
2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetic acid: Contains the tetraazole and sulfanyl-acetyl groups but lacks the chlorinated benzoic acid core.
Uniqueness
4-Chloro-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to its combination of a chlorinated benzoic acid core with a phenyl-substituted tetraazole and a sulfanyl-acetyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
4-chloro-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c17-10-6-7-12(15(24)25)13(8-10)18-14(23)9-26-16-19-20-21-22(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQPJVVGISXFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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